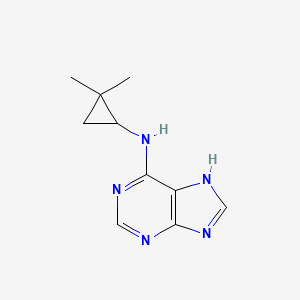
N-(2,2-dimethylcyclopropyl)-7H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-dimethylcyclopropyl)-7H-purin-6-amine, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. This small molecule has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Mécanisme D'action
N-(2,2-dimethylcyclopropyl)-7H-purin-6-amine acts as a competitive antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that plays a crucial role in regulating various physiological processes, including neurotransmission, cardiac function, and immune response. By blocking the adenosine A1 receptor, N-(2,2-dimethylcyclopropyl)-7H-purin-6-amine inhibits the downstream signaling pathways that are activated by adenosine, leading to the suppression of various cellular processes.
Biochemical and Physiological Effects:
N-(2,2-dimethylcyclopropyl)-7H-purin-6-amine has been shown to have several biochemical and physiological effects, including the inhibition of tumor angiogenesis and metastasis, the regulation of cardiac function, and the protection of neurons against oxidative stress and apoptosis. N-(2,2-dimethylcyclopropyl)-7H-purin-6-amine has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2,2-dimethylcyclopropyl)-7H-purin-6-amine in lab experiments is its high potency and selectivity for the adenosine A1 receptor, which allows for precise targeting of this receptor. However, one limitation of using N-(2,2-dimethylcyclopropyl)-7H-purin-6-amine is its relatively low solubility in water, which can make it challenging to use in certain experimental conditions.
Orientations Futures
There are several potential future directions for the use of N-(2,2-dimethylcyclopropyl)-7H-purin-6-amine in scientific research. One area of interest is the development of N-(2,2-dimethylcyclopropyl)-7H-purin-6-amine-based therapies for cancer, cardiovascular diseases, and neurological disorders. Another potential direction is the investigation of the role of the adenosine A1 receptor in other physiological processes, such as inflammation and metabolism. Additionally, the development of new analogs of N-(2,2-dimethylcyclopropyl)-7H-purin-6-amine with improved solubility and pharmacokinetic properties could further enhance its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(2,2-dimethylcyclopropyl)-7H-purin-6-amine involves several steps, including the reaction of 2,2-dimethylcyclopropylamine with 2,6-dichloropurine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through purification using chromatography techniques.
Applications De Recherche Scientifique
N-(2,2-dimethylcyclopropyl)-7H-purin-6-amine has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-(2,2-dimethylcyclopropyl)-7H-purin-6-amine has been shown to inhibit the growth of cancer cells by blocking the adenosine A1 receptor, leading to the suppression of tumor angiogenesis and metastasis. In cardiovascular research, N-(2,2-dimethylcyclopropyl)-7H-purin-6-amine has been investigated for its role in regulating cardiac function and reducing ischemic injury. In neurological research, N-(2,2-dimethylcyclopropyl)-7H-purin-6-amine has been studied for its neuroprotective effects and potential use in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(2,2-dimethylcyclopropyl)-7H-purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-10(2)3-6(10)15-9-7-8(12-4-11-7)13-5-14-9/h4-6H,3H2,1-2H3,(H2,11,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFBMVJQTPBPKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1NC2=NC=NC3=C2NC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-dimethylcyclopropyl)-7H-purin-6-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-amino-4-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]pentanamide](/img/structure/B7586971.png)
![(2S)-2-[(1-carbamoylpiperidine-3-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B7586975.png)
![(2S)-4-methyl-2-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]pentanoic acid](/img/structure/B7586987.png)
![2-[[Methyl(phenyl)carbamoyl]amino]butanoic acid](/img/structure/B7587000.png)
![(2S)-2-[(2-cyanophenyl)sulfonylamino]-3,3-dimethylbutanoic acid](/img/structure/B7587004.png)
![4-[[Methyl(phenyl)carbamoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7587005.png)
![(2S)-4-amino-2-[(4-chloro-2-methoxyphenyl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B7587011.png)
![3-[[[Cyclohexyl(methyl)carbamoyl]amino]methyl]benzoic acid](/img/structure/B7587012.png)
![(2S,3S)-2-[[cyclohexyl(methyl)sulfamoyl]amino]-3-methylpentanoic acid](/img/structure/B7587016.png)
![3-[[[Cyclopropyl(ethyl)carbamoyl]amino]methyl]benzoic acid](/img/structure/B7587034.png)
![3-[[[Methyl(oxan-4-yl)carbamoyl]amino]methyl]benzoic acid](/img/structure/B7587038.png)
![4-[[Methyl(oxan-4-yl)carbamoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7587042.png)
![(2S)-5-amino-2-[3-(4-methylphenyl)propanoylamino]-5-oxopentanoic acid](/img/structure/B7587043.png)
![4-chloro-N-[4-(2-hydroxyethyl)phenyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7587050.png)